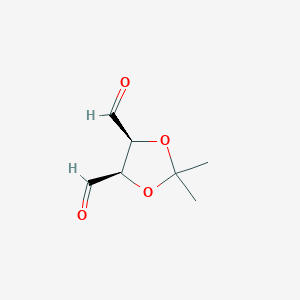
1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI) is a chiral compound that belongs to the family of dioxolanes. This compound is characterized by its two aldehyde functional groups and its dioxolane ring structure. It is often used in organic synthesis due to its unique stereochemistry and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI) typically involves the reaction of a suitable diol with an aldehyde under acidic conditions to form the dioxolane ring. One common method involves the use of 2,2-dimethyl-1,3-propanediol and an aldehyde in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI) may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI) undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding dicarboxylic acids.
Reduction: Corresponding diols.
Substitution: Various substituted dioxolane derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI) involves its reactivity with nucleophiles and electrophiles due to the presence of aldehyde groups. The compound can form stable intermediates with various biological molecules, influencing biochemical pathways and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4R,5S)-4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide
- (4R,5S)-4,5-Dimethyl-1,3-dioxolane-4,5-diyl bis(diphenylmethanol)
- (4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone
Uniqueness
1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI) is unique due to its specific stereochemistry and the presence of two reactive aldehyde groups. This makes it a valuable intermediate in asymmetric synthesis and a versatile reagent in organic chemistry.
Eigenschaften
CAS-Nummer |
146566-82-7 |
|---|---|
Molekularformel |
C7H10O4 |
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
(4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarbaldehyde |
InChI |
InChI=1S/C7H10O4/c1-7(2)10-5(3-8)6(4-9)11-7/h3-6H,1-2H3/t5-,6+ |
InChI-Schlüssel |
HZJHBGXHOJVFGH-OLQVQODUSA-N |
SMILES |
CC1(OC(C(O1)C=O)C=O)C |
Isomerische SMILES |
CC1(O[C@@H]([C@@H](O1)C=O)C=O)C |
Kanonische SMILES |
CC1(OC(C(O1)C=O)C=O)C |
Synonyme |
1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















